1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride
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Overview
Description
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride is a synthetic organic compound with the molecular formula C12H17BrClN3O2 It is characterized by the presence of a piperazine ring substituted with a 2-bromo-4-nitrophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride typically involves the following steps:
Nitration and Bromination: The starting material, 4-methylpiperazine, undergoes nitration to introduce a nitro group, followed by bromination to add a bromine atom at the desired position on the phenyl ring.
Alkylation: The brominated nitro compound is then reacted with 4-methylpiperazine under basic conditions to form the desired product. This step often involves the use of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Automated Synthesis: Automation can enhance reproducibility and efficiency, particularly for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Aminated Derivatives: From reduction of the nitro group.
Substituted Piperazines: From nucleophilic substitution reactions.
Scientific Research Applications
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound can be used to study the effects of nitro and bromo substituents on biological activity.
Materials Science: It may be employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The presence of the nitro and bromo groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chloro-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride
- 1-[(2-bromo-4-aminophenyl)methyl]-4-methylpiperazine dihydrochloride
- 1-[(2-bromo-4-nitrophenyl)methyl]-4-ethylpiperazine dihydrochloride
Uniqueness
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride is unique due to the specific combination of the bromo and nitro substituents, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
CAS No. |
2639419-55-7 |
---|---|
Molecular Formula |
C12H18BrCl2N3O2 |
Molecular Weight |
387.1 |
Purity |
95 |
Origin of Product |
United States |
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